molecular formula C12H8ClFO2 B6374036 4-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol CAS No. 1261993-19-4

4-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol

Cat. No.: B6374036
CAS No.: 1261993-19-4
M. Wt: 238.64 g/mol
InChI Key: XVJCQXHBKHMAQE-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of halogenation reactions where a phenolic precursor is treated with chlorinating and fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

4-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of cellular events. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol is unique due to the specific positioning of chlorine and fluorine atoms on the phenolic ring, which imparts distinct chemical and biological properties. This unique structure can influence its reactivity and interactions with other molecules, making it valuable for various applications .

Properties

IUPAC Name

4-(2-chloro-5-hydroxyphenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2/c13-11-4-2-7(15)5-10(11)9-3-1-8(16)6-12(9)14/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJCQXHBKHMAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=C(C=CC(=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684335
Record name 6-Chloro-2'-fluoro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-19-4
Record name 6-Chloro-2'-fluoro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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